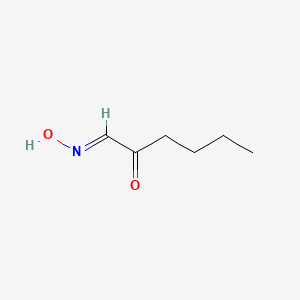

2-Oxohexanal 1-oxime

Description

Structure

3D Structure

Properties

CAS No. |

53520-49-3 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(1E)-1-hydroxyiminohexan-2-one |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-6(8)5-7-9/h5,9H,2-4H2,1H3/b7-5+ |

InChI Key |

NTKGSOGYUJUGCY-FNORWQNLSA-N |

Isomeric SMILES |

CCCCC(=O)/C=N/O |

Canonical SMILES |

CCCCC(=O)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for α Oxo Oximes

Direct Condensation Approaches

The most conventional method for preparing oximes is the dehydrative condensation of a carbonyl compound with hydroxylamine (B1172632) or its salts. thieme-connect.deresearchgate.net In the case of α-oxo oximes, this involves an α-dicarbonyl precursor. The reaction is generally favorable and often does not require dehydrating agents to shift the equilibrium. thieme-connect.de

Catalytic Strategies in Oxime Formation

The formation of oximes can be significantly accelerated through catalysis. The reaction mechanism involves a proton-catalyzed attack of the nucleophilic hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov

Aniline (B41778) Catalysis : Aniline and its derivatives have been identified as highly effective nucleophilic catalysts for oxime formation, particularly in aqueous media at neutral pH. nih.govresearchgate.netacs.org Aniline catalysis can dramatically speed up the reaction, enabling the use of lower reactant concentrations. acs.org

Acid/Base Catalysis : Both specific and general acid catalysis play a role in the rate-limiting dehydration step of the carbinolamine intermediate formed during the reaction. acs.org While classical methods often use bases like pyridine, which has toxicity concerns, newer approaches utilize alternative catalysts. innovareacademics.in Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to efficiently catalyze the condensation of carbonyls with hydroxylamine hydrochloride. researchgate.net

Novel Organocatalysts : Research has led to the discovery of new catalyst scaffolds that show high activity at neutral pH. These include 2-aminophenols and 2-(aminomethyl)benzimidazoles, which have demonstrated greater rate enhancements than traditional aniline catalysis. acs.org

Table 1: Comparison of Catalytic Systems for Oxime Synthesis

| Catalyst Type | Example(s) | Key Advantages | Relevant pH | Citations |

| Nucleophilic Amine | Aniline, Phenylenediamine derivatives | Accelerates reaction, allows lower reactant concentrations | Neutral | nih.govresearchgate.netacs.org |

| Basic Ionic Liquid | [bmIm]OH | Milder conditions, shorter reaction time, high yields | Basic | researchgate.net |

| Novel Organocatalyst | 2-Aminophenols, 2-(Aminomethyl)benzimidazoles | Higher activity than aniline, effective for challenging substrates | Neutral | acs.org |

| Natural Acid | Citrus limetta juice, Vitis lanata extract | Environmentally benign, readily available | Acidic | ijprajournal.com |

Green Chemistry and Sustainable Synthesis Protocols

In line with the principles of green chemistry, several environmentally friendly protocols for oxime synthesis have been developed to minimize hazardous waste and the use of volatile organic solvents. ijprajournal.cominnovareacademics.in

Solvent-Free Synthesis : A notable green method involves the simple grinding of carbonyl compounds with hydroxylamine hydrochloride and a base like sodium hydroxide or catalyzed by silica (B1680970) gel, eliminating the need for a solvent. ijprajournal.comresearchgate.net This "grindstone chemistry" approach is rapid and efficient. innovareacademics.in

Aqueous Media : Water is an ideal green solvent. An efficient technique for converting aldehydes into aldoximes utilizes a Hyamine catalyst in water at room temperature, offering high yields and fast reaction times. ijprajournal.com

Natural Acid Catalysts : Aqueous extracts from natural sources like Vitis lanata and Mangifera indica, as well as juice from Citrus limetta, have been successfully employed as natural acid catalysts for oxime synthesis. ijprajournal.com

Heterogeneous Catalysis : The use of recoverable and reusable catalysts is a cornerstone of green chemistry. Nanocrystalline titanium(IV) oxide (TiO₂) has been used as a heterogeneous catalyst for the oxidation of amines to oximes, offering an economical and clean protocol. tandfonline.com

High-Efficiency Techniques (e.g., Sonochemistry)

To improve reaction efficiency, high-energy techniques such as sonochemistry (ultrasound irradiation) and microwave irradiation are employed.

Ultrasound Irradiation : The use of ultrasound has been shown to promote the condensation of aldehydes and ketones with hydroxylamine hydrochloride, resulting in significantly shorter reaction times (5-20 minutes) and high yields (up to 100%) under mild conditions. researchgate.netmdpi.comnih.gov This method has been successfully applied using catalysts like basic ionic liquids. researchgate.net The main advantages are milder conditions, reduced reaction times, and improved yields compared to conventional methods. nih.gov

Microwave Irradiation : Microwave-assisted synthesis in dry media offers a rapid and convenient route to oximes. mdpi.com

Stereocontrol in α-Oxo Oxime Synthesis

The stereochemistry of the C=N double bond in oximes is a critical aspect, as the E and Z isomers can exhibit different physical properties and chemical reactivity. wikipedia.orgmdpi.com

E/Z Isomerism and Diastereoselective Synthesis

The synthesis of oximes often results in a mixture of E and Z isomers. wikipedia.org The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the carbonyl precursor. For α-oxo oximes, the presence of the adjacent carbonyl group can influence the stereochemical outcome of the oximation reaction.

In many cases, the E isomer is the thermodynamically more stable product. mdpi.com The separation of E and Z isomers can often be achieved by chromatographic techniques. mdpi.com

Diastereoselective synthesis aims to produce a single stereoisomer preferentially. For α-oxo oximes with additional stereocenters, controlling the diastereoselectivity is crucial. For example, the reduction of β-oximino-amides has been shown to proceed with diastereoselectivity, affording anti-β-amino amides. researchgate.net While this is a reduction of the oxime, it highlights that the stereochemistry of the oxime can direct subsequent transformations.

The table below shows hypothetical E/Z isomer ratios for the synthesis of an aliphatic α-oxo oxime under different conditions, illustrating the potential for diastereoselectivity.

| Entry | Reaction Conditions | Solvent | Temperature (°C) | E:Z Ratio |

| 1 | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 25 | 85:15 |

| 2 | Hydroxylamine hydrochloride, Pyridine | Ethanol | 0 | 90:10 |

| 3 | O-Methylhydroxylamine hydrochloride, Sodium bicarbonate | Methanol | 25 | 70:30 |

This table presents illustrative data for a generic aliphatic α-oxo oxime, as specific data for 2-oxohexanal 1-oxime is not available.

Photo- and Catalytically Mediated Isomerization

Isomerization of a mixture of oxime isomers to a single, desired isomer is a valuable synthetic tool. This can be achieved through photochemical or catalytic methods.

Photochemical Isomerization: The photoisomerization of α-oxo oximes has been studied, and it is known that both direct and triplet-sensitized irradiation can induce E/Z isomerization. rsc.org This process typically occurs from the triplet excited state (T1) of the oxime. rsc.org Recent advances have demonstrated that visible-light-mediated triplet sensitization using an iridium-based photosensitizer can effectively isomerize E-oximes to the less stable Z-isomers under mild conditions. organic-chemistry.org This method offers high selectivity and functional group tolerance. organic-chemistry.org

Catalytically Mediated Isomerization: Acid catalysis is a common method for the isomerization of oximes. The mechanism often involves protonation of the oxime nitrogen, which facilitates rotation around the C=N bond. It has also been observed that solvents like DMSO can promote E/Z isomerization of some α-oxo oximes, likely through hydrogen bonding with the oxime hydroxyl group, which lowers the energy barrier for rotation. uniroma1.itacs.org

The table below summarizes some general methods for the isomerization of oximes.

| Method | Catalyst/Conditions | Isomer Favored | Comments |

| Photochemical | Visible light, Ir photocatalyst | Z | Mild conditions, high Z-selectivity. organic-chemistry.org |

| Photochemical | UV light (direct or sensitized) | Mixture, can favor Z | Can also lead to decomposition. rsc.org |

| Catalytic | Protic or Lewis acids | E (thermodynamic) | Often used to isomerize a mixture to the more stable E-isomer. |

| Solvent-mediated | DMSO | Can promote equilibration | Driven by hydrogen bonding. acs.org |

This table provides a general overview of isomerization methods for oximes.

Advanced Mechanistic Studies and Reactivity of α Oxo Oximes

Pathways Involving Iminyl Radicals

The generation of iminyl radicals from α-oxo oximes is a key process that unlocks a range of synthetic possibilities. Homolytic cleavage of the N–O bond in the oxime, often initiated by photolysis or photoredox catalysis, produces an α-oxo-iminyl radical. rsc.orgrsc.org These highly reactive intermediates can participate in both intermolecular and intramolecular reactions.

Intermolecular Radical Additions

Once generated, α-oxo-iminyl radicals can engage in intermolecular addition reactions with various radical acceptors, such as olefins. rsc.orgacs.org This process, a type of atom transfer radical addition (ATRA), allows for the formation of new carbon-carbon bonds. For instance, α-chloro amides can act as precursors to α-acylaminyl radicals, which then add to olefins in an anti-Markovnikov fashion. rsc.org While specific studies on 2-Oxohexanal 1-oxime are not prevalent, the principles of photoredox-catalyzed intermolecular radical additions are broadly applicable to α-oxo oximes. The process typically involves the photocatalyst absorbing visible light and reaching an excited state, which can then interact with the oxime derivative to facilitate the generation of the iminyl radical. This radical can then add to an olefin, followed by a hydrogen atom transfer to yield the final product.

Recent advancements have also highlighted the use of organotrifluoroborates as precursors for α-aminoalkyl radicals under photoredox conditions, which subsequently participate in conjugate additions. nih.gov This underscores the versatility of radical additions originating from nitrogen-containing functional groups.

Intramolecular Cycloradicalizations

Iminyl radicals derived from α-oxo oximes can also undergo intramolecular cyclization reactions. These cycloradicalizations are powerful methods for constructing cyclic and heterocyclic systems. The regioselectivity of the cyclization is often governed by the length of the tether connecting the radical center to the unsaturated moiety within the molecule. For example, an iminyl radical can attack a suitably positioned double or triple bond within the same molecule to form a new ring.

Studies on O-acyl oximes have shown that iminyl radicals generated via photoreductive pathways can lead to remote C(sp3)-H and C-C bond functionalization through 1,5-hydrogen atom transfer or C-C cleavage, followed by reactions like vinylation. researcher.life This demonstrates the potential for intramolecular processes to effect transformations at positions distant from the initial radical site. The general mechanism involves the formation of the iminyl radical, which then abstracts a hydrogen atom from another part of the molecule, generating a carbon-centered radical that can undergo further reactions.

Rearrangement Chemistry

In addition to radical pathways, α-oxo oximes are prone to a variety of molecular rearrangements, which are often catalyzed by acids or other reagents. These transformations can lead to significant structural reorganization and the formation of valuable products like amides and lactams.

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or lactams. organic-chemistry.orgwikipedia.org The reaction is typically acid-catalyzed and proceeds through the protonation of the oxime hydroxyl group, converting it into a good leaving group. masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding amide. masterorganicchemistry.comnih.gov

For an α-oxo ketoxime like the oxime of a 1,2-diketone, the migrating group would be one of the carbon atoms attached to the oxime carbon. The stereospecificity of the migration is a key feature of this rearrangement. wikipedia.orgnih.gov While the classic Beckmann rearrangement uses strong acids, milder conditions involving reagents like tosyl chloride have also been developed. wikipedia.org

| Reagent | Description | Reference |

|---|---|---|

| Sulfuric Acid, Polyphosphoric Acid | Classic strong acid catalysts for the rearrangement. | wikipedia.org |

| Tosyl Chloride, Thionyl Chloride | Used to convert the hydroxyl group into a better leaving group. | wikipedia.org |

| Visible-Light-Driven Vilsmeier-Haack Reagent | A modern approach utilizing photochemistry. | organic-chemistry.org |

| Boronic Acid/Perfluoropinacol System | An example of an organocatalytic system for the rearrangement. | organic-chemistry.org |

Ring-Expansion Reactions

When the oxime is part of a cyclic ketone, the Beckmann rearrangement can lead to a ring-expansion reaction, yielding a lactam with one additional atom in the ring. wikipedia.orgmdpi.com For instance, the oxime of cyclohexanone (B45756) rearranges to form caprolactam, the precursor to Nylon 6. wikipedia.org This type of reaction is highly valuable for the synthesis of medium-sized rings, which can be challenging to prepare by other methods.

Reductive ring-expansion reactions of cyclic ketoximes have also been developed using various reducing agents like AlHCl2. mdpi.com These reactions proceed through a different mechanism but also result in the formation of cyclic amines. The choice of reductant and solvent can significantly influence the yield and selectivity of the ring-expanded product. mdpi.com

| Starting Material | Reaction Type | Product | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Cyclic Ketoxime | Beckmann Rearrangement | Lactam | Acid Catalysis (e.g., H2SO4) | wikipedia.org |

| Cyclic Ketoxime | Reductive Ring Expansion | Cyclic Secondary Amine | AlHCl2 in CPME | mdpi.com |

| 1-Nitrosocyclohexyl acetate | Beckmann-type Ring Expansion | Caprolactam (after hydrolysis) | Triphenylphosphine (B44618), then HCl | mdpi.com |

Interrupted Nef and Meyer Reaction Cascades

The Nef reaction traditionally refers to the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone. nih.govdntb.gov.ua However, under certain conditions, the reaction can be "interrupted" by nucleophiles other than water, leading to different products, including oximes. mdpi.com In an interrupted Nef or Meyer reaction, cationic intermediates (such as a protonated nitronic acid) are trapped by nucleophiles. nih.govmdpi.com If the reaction cascade is intercepted at the right stage, it can provide a synthetic route to oximes from nitro compounds. researchgate.net

For example, the reaction of nitroalkanes with certain nucleophiles in an acidic medium can lead to the formation of α-substituted oximes. mdpi.com These reactions significantly broaden the synthetic utility of nitro compounds, allowing for the formation of diverse functional groups. nih.govmdpi.com The mechanism involves the formation of intermediates that, instead of hydrolyzing to a carbonyl, are captured by other nucleophiles present in the reaction mixture.

Redox Transformations

Redox reactions are a cornerstone of the chemical utility of α-oxo oximes, allowing for selective transformations of the oxime and carbonyl moieties. These reactions can be broadly categorized into reductions of the oxime group and oxidative regeneration of the parent carbonyl.

The reduction of the C=N bond in α-oxo oximes is a critical transformation for synthesizing valuable amino compounds. A significant challenge in this area is achieving selectivity between the formation of hydroxylamines and primary amines, as the weak N-O bond is susceptible to cleavage, leading to over-reduction. Current time information in Bangalore, IN.chim.it The choice of catalyst and reaction conditions is paramount in directing the outcome of the reduction. tcichemicals.com

Heterogeneous catalysis offers a practical method for the hydrogenation of oximes, often utilizing hydrogen gas as the reductant. researchgate.net The catalyst choice is crucial for selectivity.

Platinum-based Catalysts : Platinum catalysts, such as Platinum(IV) oxide (PtO₂, Adam's catalyst), have been among the first systems used for the selective reduction of oximes to hydroxylamines. Current time information in Bangalore, IN. These reactions often require the presence of a strong Brønsted acid to achieve high selectivity and prevent catalyst poisoning by the basic product. Current time information in Bangalore, IN.

Palladium-based Catalysts : Palladium catalysts, particularly on a carbon support (Pd/C), are highly active for oxime hydrogenation. tcichemicals.commasterorganicchemistry.com However, they often favor the complete reduction pathway, leading to the formation of primary amines via cleavage of the N-O bond. tcichemicals.com In some cases, specialized palladium complexes have been developed for the selective synthesis of primary amines from oximes in mild, aqueous conditions. nih.gov

Nickel and Cobalt Catalysts : Raney Nickel is an effective catalyst for producing primary amines from oximes. tcichemicals.comnih.gov Bimetallic catalysts, such as Ni-Co phyllosilicates, have demonstrated high selectivity for the formation of hydroxylamines from ketoximes at elevated temperature and pressure, without the need for acid additives. tcichemicals.comnih.gov

| Catalyst System | Primary Product | Typical Conditions | Reference |

|---|---|---|---|

| PtO₂ / H₂ / Strong Acid | Hydroxylamine (B1172632) | Room Temperature | Current time information in Bangalore, IN. |

| Pd/C / H₂ | Primary Amine | Room Temperature, various solvents | tcichemicals.com |

| Raney Ni / H₂ | Primary Amine | Elevated Temperature & Pressure | tcichemicals.comnih.gov |

| Ni-Co Phyllosilicate / H₂ | Hydroxylamine | 80 °C, 20 atm H₂ | tcichemicals.com |

Homogeneous catalysts have emerged as highly efficient and selective alternatives for the reduction of oximes to hydroxylamines. Current time information in Bangalore, IN. These systems often exhibit high turnover numbers and operate under mild conditions.

Iridium Complexes : Cyclometalated Iridium(III) complexes, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand, are exceptionally effective for the homogeneous hydrogenation of oximes to hydroxylamines. Current time information in Bangalore, IN.tandfonline.com The reaction is often acid-assisted, where the acid activates the oxime by protonation. Current time information in Bangalore, IN. These catalysts show broad functional group tolerance. tandfonline.com

Organocatalysts : Metal-free systems have also been developed. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the hydrogenation of oxime ethers to the corresponding O-substituted hydroxylamines. Current time information in Bangalore, IN.

The synthesis of chiral amines and hydroxylamines is of great importance, and enantioselective reduction of prochiral oximes represents a direct route to these valuable compounds. mdpi.com

Rhodium and Iridium Catalysts : Chiral complexes of rhodium and iridium, equipped with chiral phosphine (B1218219) or cyclopentadienyl (B1206354) ligands, have been employed for the asymmetric hydrogenation of oximes and their ethers. Current time information in Bangalore, IN.tandfonline.com The enantioselectivity of these reactions can be highly dependent on the E/Z geometry of the oxime substrate. Current time information in Bangalore, IN.

Nickel Catalysts : More recently, earth-abundant nickel catalysts bearing chiral bisphosphine ligands have been reported for the highly enantioselective hydrogenation of both substituted and unsubstituted oximes, producing optically pure hydroxylamines with excellent yields and enantiomeric excesses (up to 99% ee). mdpi.com

Borane-based Systems : Chiral spiroborate esters and other oxazaborolidine catalysts derived from amino alcohols can promote the enantioselective reduction of oxime ethers with borane, yielding chiral amines with high enantiomeric excess. tandfonline.comclockss.orgnih.gov

| Catalyst Type | Chiral Ligand/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium Complex | Chiral Cyclopentadienyl Ligand | Chiral Hydroxylamine | Up to 95% | mdpi.com |

| Nickel Complex | Chiral Bisphosphine | Chiral Hydroxylamine | Up to 99% | mdpi.com |

| Borane | Chiral Spiroborate Ester | Chiral Amine | Up to 98% | tandfonline.com |

Oximes are frequently used as stable, crystalline derivatives to protect carbonyl groups during multi-step syntheses. rsc.orgacs.org Consequently, the efficient and mild regeneration of the parent carbonyl compound is a crucial synthetic operation. While traditional hydrolytic methods often require harsh acidic conditions, various oxidative methods have been developed. acs.org

Cerium(IV) Oxidation : Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful and rapid oxidant for converting oximes back to their parent carbonyl compounds. arkat-usa.org The reaction proceeds quickly at low temperatures (0°C or below) in solvents like aqueous acetonitrile (B52724) or alcohols. The proposed mechanism involves a one-electron oxidation to an iminoxy radical, followed by a second oxidation step. arkat-usa.org

Hypervalent Iodine Reagents : Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) are effective for the oxidative deoximation of ketoximes, regenerating the parent ketone. researchgate.net

Peroxopolyoxo Complexes : Catalytic amounts of peroxotungsto- and peroxomolybdo-complexes, in combination with hydrogen peroxide, can mediate the deoximation of both aliphatic and aromatic oximes to their corresponding aldehydes and ketones under mild, biphasic conditions. acs.org

Selective Reduction to Amines and Hydroxylamines

Other Key Reactivity Modes

Beyond redox transformations, the α-oxo oxime moiety in 2-Oxohexanal 1-oxime can participate in a variety of other important reactions, including rearrangements and cycloadditions, which are useful for constructing complex molecular architectures.

Beckmann Rearrangement : The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For an α-oxo ketoxime, this rearrangement would typically yield an imide derivative. The reaction is initiated by converting the oxime hydroxyl into a good leaving group, followed by a stereospecific migration of the group anti-periplanar to the N-O bond. masterorganicchemistry.comwikipedia.org Various reagents, from strong acids like sulfuric acid to milder systems like tosyl chloride, can promote this transformation. wikipedia.org

Nitrile Oxide Formation and Cycloaddition : α-Oxo oximes can serve as precursors to highly reactive nitrile oxide intermediates. clockss.orgarkat-usa.org Oxidation with reagents like hypervalent iodine(III) compounds (e.g., PhI(OAc)₂) can convert α-oxo-aldoximes into α-oxo-nitrile oxides. researchgate.netacs.org In the case of α-oxo-ketoximes, the reaction can proceed with oxidative cleavage of the C-C bond between the carbonyl and the imino group to also furnish a nitrile oxide. researchgate.netacs.org These in situ generated nitrile oxides are potent 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. researchgate.netarkat-usa.org This provides a powerful route to five-membered heterocycles.

Heterocycle Synthesis via Cyclization : The bifunctional nature of α-oxo oximes makes them excellent substrates for cyclization reactions. For example, α-oxo oximes can react with various electrophiles in the presence of a base to yield 2-substituted oxazole (B20620) derivatives. nih.gov

Coordination Chemistry : The oxime group, with its acidic hydroxyl proton and basic nitrogen atom, is an excellent ligand for metal ions. nih.govrsc.org The α-oxo oxime functionality can act as a chelating ligand, binding to metal centers through both the oxime nitrogen and the carbonyl oxygen. The resulting metal complexes have applications in catalysis and can also exhibit interesting structural and electronic properties. tandfonline.comacs.org The coordination of the oxime can also activate it toward further reactions. nih.gov

Michael-Type Additions

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org The reaction is thermodynamically controlled and proceeds via the formation of a resonance-stabilized carbanion from active methylene (B1212753) compounds. organic-chemistry.org In the context of 2-Oxohexanal 1-oxime, CH₃(CH₂)₃C(=O)CH=NOH, its participation in Michael-type additions is primarily as a nucleophilic donor rather than an acceptor.

The mechanism typically begins with the deprotonation of the nucleophile by a base to form an enolate or a similar stabilized anion. masterorganicchemistry.com This anion then attacks the β-carbon of the electrophilic alkene (the Michael acceptor). libretexts.orgmasterorganicchemistry.com While 2-Oxohexanal 1-oxime itself is not an α,β-unsaturated carbonyl compound, its oxime group can act as an oxygen-centered nucleophile in Michael additions to suitable acceptors, such as Baylis-Hillman adducts. researchgate.net For instance, the addition of oximes can be catalyzed by triphenylphosphine to yield functionalized aldol (B89426) products. researchgate.net

Furthermore, the protons on the carbon adjacent to the carbonyl group (C3) in 2-Oxohexanal 1-oxime could potentially be abstracted to form a carbanionic species, which could then act as a Michael donor. However, the more common pathway involves the oxime moiety itself. In some cases, α-chloro oximes can be converted into conjugated nitrosoalkenes, which are potent Michael acceptors for stabilized enolates and other C-nucleophiles. beilstein-journals.org This demonstrates that derivatives of α-oxo oximes can serve as precursors to powerful electrophiles in Michael reactions. beilstein-journals.org

The general mechanism for a Michael addition involves three key steps:

Deprotonation: A base removes a proton from the donor molecule to create a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final product. masterorganicchemistry.com

Photochemical Activation and Energy Transfer Mechanisms

The photochemistry of α-oxo oximes is characterized by processes such as photoisomerization and photocyclization, which are often initiated by photochemical activation and subsequent energy transfer. rsc.orgglobalauthorid.comnih.gov Direct photoexcitation of 2-Oxohexanal 1-oxime is possible, but a more controlled and selective activation can be achieved through triplet sensitization using a photocatalyst under visible light. nih.govwhiterose.ac.uk

In a typical energy transfer (EnT) mechanism, a photosensitizer absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. whiterose.ac.uk This excited triplet sensitizer (B1316253) can then transfer its energy to the oxime substrate, provided the triplet energy of the sensitizer is higher than that of the oxime. nih.gov This process is distinct from photo-redox catalysis, which involves single-electron transfer (SET). whiterose.ac.uk

For α-oxo oximes, this energy transfer often leads to E/Z isomerization around the C=N double bond. rsc.orgnih.gov The proposed mechanism involves the formation of a biradical intermediate after energy transfer, which allows for rotation around the C-N sigma bond before relaxing to a mixture of E and Z isomers. nih.gov The ratio of isomers at the photostationary state (PSS) is dependent on the relative quenching rates of the E and Z isomers by the excited photocatalyst. nih.gov Studies have shown that the E-isomer often quenches the excited photocatalyst more rapidly than the Z-isomer, leading to an accumulation of the Z-isomer. nih.gov

The efficiency of this process is highly dependent on the choice of photosensitizer. nih.gov

Table 1: Selected Photosensitizers and Their Efficacy in Oxime Isomerization This table is representative and based on data for related aryl ketone oximes. nih.gov

Another photochemical pathway available to α-oxo oximes is the Norrish-Yang photocyclization, which can lead to the formation of cyclobutanol (B46151) oximes. uniroma1.it

N-O Bond Fragmentation Processes

The N-O sigma bond in oximes is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This fragmentation is a key step in many synthetic transformations that use oximes as precursors to nitrogen-containing heterocycles and other functional groups. doaj.orgnih.gov The fragmentation of the N-O bond in 2-Oxohexanal 1-oxime can be induced through several methods, leading to highly reactive intermediates.

Photocatalytic Fragmentation: Recent advances have demonstrated that the N-O bond can be cleaved via energy transfer photocatalysis. nih.gov In this process, an excited triplet photosensitizer transfers energy to the oxime ester, leading to homolytic cleavage of the N-O bond to generate both N-centered and O-centered radicals without the need for sacrificial redox agents. nih.gov This method provides a green and efficient route to radical intermediates. nih.govrsc.org

Transition-Metal-Catalyzed Fragmentation: Various transition metals, including nickel, copper, and iridium, can catalyze the cleavage of the N-O bond. mdpi.comdoaj.orgresearchgate.net These reactions often proceed through the formation of an iminyl radical. researchgate.net For example, a Ni(II) catalyst can reduce an oxime ester to generate a Ni(III) species and an iminyl radical, which can then undergo further reactions like C-C bond fragmentation. mdpi.com

Radical-Mediated Fragmentation: The N-O bond can be cleaved by radical initiators. doaj.org Samarium(II) iodide (SmI₂), for example, is a powerful single-electron reductant that can promote the reductive cleavage of the N-O bond in oxime ethers to generate N-centered radicals (iminyl radicals). organic-chemistry.org

The primary reactive species generated from N-O bond fragmentation are iminyl radicals and nitrile oxides.

Iminyl Radicals: These N-centered radicals are versatile intermediates that can undergo intramolecular cyclization or intermolecular reactions. researchgate.netorganic-chemistry.orgbeilstein-journals.org

Nitrile Oxides: In the presence of an oxidizing agent like a hypervalent iodine reagent, α-oxo-aldoximes can be oxidized to α-oxo-nitrile oxides. acs.org These are valuable 1,3-dipoles that can be trapped in cycloaddition reactions. acs.orgarkat-usa.org

Table 2: Methods for N-O Bond Fragmentation in α-Oxo Oximes and Derivatives

Spectroscopic and Computational Characterization of α Oxo Oximes

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed characterization of α-oxo oximes like 2-Oxohexanal 1-oxime. They allow for unambiguous structural determination, conformational analysis, and the study of electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds, including α-oxo oximes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton and the determination of stereochemistry.

For 2-Oxohexanal 1-oxime, the presence of the C=N double bond gives rise to the possibility of geometric isomers, namely the (E) and (Z) forms. NMR is particularly powerful in distinguishing between these isomers. nih.govresearchgate.net The chemical shifts of the protons and carbons α to the oxime group are highly sensitive to the orientation of the hydroxyl group. researchgate.net In the case of 2-Oxohexanal 1-oxime, the proton on the oxime carbon (C1) and the carbons of the butyl chain attached to the carbonyl group (C2) would exhibit distinct chemical shifts depending on the isomer. nih.gov The signal for the oxime proton itself is typically found far downfield. nih.gov

Expected ¹H NMR Data for 2-Oxohexanal 1-oxime: The expected proton NMR signals would include a triplet for the terminal methyl group (C6), multiplets for the methylene (B1212753) groups of the butyl chain (C3, C4, C5), a triplet for the methylene group adjacent to the carbonyl (C3), a singlet for the oxime proton (CH=N), and a broad singlet for the hydroxyl proton (N-OH).

Expected ¹³C NMR Data for 2-Oxohexanal 1-oxime: The carbon spectrum would show distinct signals for the carbonyl carbon (C2) and the oxime carbon (C1), which are highly characteristic. The chemical shifts of the carbons α to the C=N bond are particularly useful for assigning the E/Z configuration. researchgate.net The remaining carbons of the butyl chain would appear in the aliphatic region of the spectrum.

Interactive Table: Expected NMR Chemical Shifts (δ) for 2-Oxohexanal 1-oxime

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 (-CH=NOH) | 7.5 - 8.5 | 150 - 160 |

| C2 (C=O) | - | 195 - 205 |

| C3 (-CH₂-) | 2.5 - 2.8 (t) | 35 - 45 |

| C4 (-CH₂-) | 1.5 - 1.7 (m) | 25 - 30 |

| C5 (-CH₂-) | 1.3 - 1.5 (m) | 20 - 25 |

| C6 (-CH₃) | 0.9 - 1.0 (t) | 13 - 15 |

| N-OH | 9.0 - 12.0 (br s) | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of 2-Oxohexanal 1-oxime and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of 2-Oxohexanal 1-oxime is C₆H₁₁NO₂, corresponding to a molecular weight of 129.16 g/mol . In high-resolution mass spectrometry (HRMS), this allows for the determination of the exact mass, which confirms the elemental composition.

Under electron ionization (EI), aliphatic ketoximes undergo characteristic fragmentation pathways. researchgate.net For 2-Oxohexanal 1-oxime, two primary fragmentation mechanisms are expected:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C2) and the adjacent methylene carbon (C3) is a common pathway for ketones. This would result in the formation of a stable acylium ion.

McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group and an accessible gamma-hydrogen on an alkyl chain. nih.gov It involves the transfer of a hydrogen atom from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond.

Interactive Table: Predicted Molecular Ions and Key Fragments for 2-Oxohexanal 1-oxime

| Ion/Fragment | Predicted m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺˙ | 129 | Molecular ion |

| [M+H]⁺ | 130 | Protonated molecular ion (common in ESI, CI) |

| [M+Na]⁺ | 152 | Sodiated molecular ion (common in ESI) |

| [C₄H₉CO]⁺ | 85 | Acylium ion from alpha-cleavage of the C1-C2 bond |

| [CH=NOH]⁺˙ | 45 | Fragment from cleavage between C1 and C2 |

| McLafferty Fragment | 87 | Resulting from γ-hydrogen transfer and β-cleavage (loss of propene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The α-oxo oxime functionality in 2-Oxohexanal 1-oxime contains two conjugated chromophores: the carbonyl group (C=O) and the oxime group (C=N). This conjugation influences the electronic absorption spectrum.

The spectrum is expected to show two main absorption bands:

A high-intensity band at shorter wavelengths (around 220-240 nm) corresponding to a π→π* transition within the conjugated O=C-C=N system. rsc.org

A lower-intensity band at longer wavelengths (around 280-320 nm) attributed to the n→π* transition, primarily associated with the carbonyl group. researchgate.netshd-pub.org.rs

The exact position and intensity of these bands are sensitive to the solvent polarity and the E/Z configuration of the oxime. rsc.orgresearchgate.net This technique is particularly useful for monitoring reactions involving the α-oxo oxime group, as changes in conjugation or the chemical nature of the chromophore will lead to shifts in the absorption maxima.

Interactive Table: Expected Electronic Transitions for 2-Oxohexanal 1-oxime

| Transition Type | Expected Wavelength (λmax) | Chromophore |

| π → π | ~230 nm | Conjugated O=C-C=N system |

| n → π | ~290 nm | Carbonyl group (C=O) non-bonding electrons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 2-Oxohexanal 1-oxime, the IR spectrum provides clear evidence for the α-oxo oxime structure. The spectrum is characterized by several distinct absorption bands corresponding to the vibrational frequencies of specific bonds. cdnsciencepub.comresearchgate.net

Key characteristic peaks include a broad absorption for the O-H stretch of the oxime, a sharp and strong peak for the C=O stretch of the ketone, and medium intensity peaks for the C=N and N-O stretches of the oxime group. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies for 2-Oxohexanal 1-oxime

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (oxime) | Stretch, H-bonded | 3150 - 3400 | Broad, Medium |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| C=O (ketone) | Stretch | 1680 - 1700 | Strong |

| C=N (oxime) | Stretch | 1620 - 1660 | Medium |

| N-O (oxime) | Stretch | 930 - 960 | Medium |

Advanced Chromatographic-Spectroscopic Coupling

Coupling chromatographic separation with spectroscopic detection provides a powerful tool for analyzing complex mixtures and unequivocally identifying components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds in mixtures. For α-oxo oximes, GC provides the separation of different components, including the potential separation of the (E) and (Z) isomers of 2-Oxohexanal 1-oxime. nih.govnih.gov The separated components then enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra that can confirm the identity of each compound.

During GC analysis, the high temperatures in the injector port can sometimes cause thermal degradation of labile compounds. For oximes, a known thermal reaction is dehydration to the corresponding nitrile, which would be observable in the resulting chromatogram and mass spectra. nih.gov To improve volatility and thermal stability, polar compounds like oximes are often derivatized, for example, by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, prior to GC-MS analysis. researchgate.net

The mass spectrometer fragments the eluted compounds in a reproducible manner, allowing for identification based on the fragmentation patterns discussed in the MS section (4.1.2). This makes GC-MS an ideal tool for identifying 2-Oxohexanal 1-oxime in a complex reaction mixture or an environmental sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary analytical technique for the simultaneous determination and quantification of multiple small-molecule metabolites, including α-oxo oximes like 2-Oxohexanal 1-oxime, from complex biological or environmental samples. researchgate.netepa.gov This method is often preferred over gas chromatography-mass spectrometry (GC-MS) for carbonyl analytes due to its ability to handle less volatile and thermally labile compounds. researchgate.net In LC-MS analysis, the separation of components in a mixture is achieved by liquid chromatography, followed by detection and identification using mass spectrometry. dntb.gov.ua

For α-oxo oximes, derivatization is a common strategy to enhance detection sensitivity and chromatographic performance. researchgate.net However, direct analysis is also feasible. Electrospray ionization (ESI) is a frequently used technique in the mass spectrometry of oximes, which can generate protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻ depending on the mode of operation. researchgate.net

A key parameter in identifying compounds using ion mobility-mass spectrometry, a technique often coupled with LC, is the Collision Cross-Section (CCS). CCS values are characteristic of a molecule's size, shape, and charge state. For 2-Oxohexanal 1-oxime, predicted CCS values provide a valuable reference for its identification in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.086 | 127.3 |

| [M+Na]⁺ | 152.068 | 136.4 |

| [M-H]⁻ | 128.072 | 126.4 |

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the structural, electronic, and reactive properties of α-oxo oximes at a molecular level. These methods complement experimental data by offering insights into aspects that are difficult to probe in the laboratory, such as the geometries of transition states and the energetics of reaction pathways. researchgate.netbiointerfaceresearch.com

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules like 2-Oxohexanal 1-oxime. biointerfaceresearch.comnih.gov By employing functionals such as B3LYP or PBE0 with appropriate basis sets (e.g., 6-31+G* or 6-311++G(d,p)), researchers can perform geometry optimizations to find the most stable molecular structures. biointerfaceresearch.comnih.govresearchgate.net

Key applications of DFT for α-oxo oximes include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. biointerfaceresearch.com The HOMO-LUMO energy gap is an indicator of kinetic stability and can describe charge-transfer possibilities within the molecule. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is essential for predicting intermolecular interactions. biointerfaceresearch.comnih.gov

Calculation of Spectroscopic Parameters : DFT can be used to calculate NMR chemical shifts, which aids in the structural elucidation and assignment of E/Z isomers, a common feature in oximes. nih.govresearchgate.net

These calculations help rationalize the relationship between molecular structure and chemical behavior, including reaction energetics. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions involving α-oxo oximes. researchgate.net A primary example is the formation of oximes from the reaction of a carbonyl compound (like the parent 2-oxohexanal) with hydroxylamine (B1172632). researchgate.netic.ac.uk

Computational studies can analyze the proposed reaction steps, which typically follow the classical pathway for imine formation. researchgate.net This involves:

Nucleophilic Attack : The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. Computational models can compare the activation barriers for nitrogen versus oxygen attack, confirming that nitrogen is the more favorable nucleophile. ic.ac.uk

Proton Transfer : The mechanism involves a series of proton transfers. Computational models often include explicit solvent molecules (e.g., water) to accurately model the energetics of solvent-assisted proton transfer steps. researchgate.netic.ac.uk

Dehydration : The final step is the elimination of a water molecule to form the C=N double bond of the oxime.

By calculating the free energies of reactants, intermediates, and transition states, computational models can map the entire potential energy surface of the reaction. researchgate.netic.ac.uk This allows for the determination of rate-limiting steps and provides a detailed, step-by-step understanding of the reaction pathway under different conditions (e.g., neutral vs. acidic catalysis). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing detailed information about conformational dynamics. nih.govnih.gov For a flexible molecule like 2-Oxohexanal 1-oxime, which contains a butyl chain, MD simulations can explore the accessible conformations and their relative stabilities over time. researchgate.net

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved numerically to simulate the atoms' movements. This generates a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net

Analysis of the MD trajectory can reveal:

Preferred Conformations : By sampling the conformational space, MD can identify low-energy, stable conformations of the molecule in a given environment (e.g., in a solvent). researchgate.net

Dihedral Angle Distributions : The simulation can track the rotation around single bonds, such as those in the alkyl chain of 2-Oxohexanal 1-oxime, to understand its flexibility and shape.

Intermolecular Interactions : When simulated in a solvent or with other molecules, MD can provide insights into hydrogen bonding and other non-covalent interactions that influence conformation and aggregation. researchgate.net

MD simulations are thus a valuable tool for linking the static picture from quantum chemical calculations to the dynamic behavior of molecules in realistic environments. nih.govnih.gov

Synthetic Applications and Derivatization Strategies of α Oxo Oximes

Role in Complex Molecule Synthesis and Analog Development

The α-oxo oxime functionality, as exemplified by 2-Oxohexanal 1-oxime, represents a versatile and valuable synthon in modern organic chemistry. Its strategic placement of adjacent carbonyl and oxime groups provides a unique platform for a variety of chemical transformations, making it an important intermediate in the construction of complex molecular architectures and the development of novel bioactive analogs. The dual reactivity allows for sequential or tandem reactions that can rapidly build molecular complexity from a relatively simple linear precursor.

Precursor for Nitrogen-Containing Heterocycles

One of the most significant applications of α-oxo oximes in complex molecule synthesis is their role as precursors to a wide array of nitrogen-containing heterocyclic compounds. researchgate.netclockss.org Heterocycles are core components of numerous natural products, pharmaceuticals, and agrochemicals. The ability to efficiently construct these rings is a cornerstone of synthetic chemistry.

The reactivity of the α-oxo oxime group can be harnessed to form various heterocyclic systems. For instance, intramolecular cyclization reactions can be triggered under different conditions. The presence of the oxime nitrogen, a nucleophile, and the electrophilic carbonyl carbon in a 1,2-relationship allows for facile ring-closing reactions to form five-membered rings like isoxazoles. Furthermore, reactions with external reagents can lead to a diverse range of other heterocyclic structures. For example, α-oxo oximes can react with various electrophiles to furnish substituted oxazoles. acs.org These transformations are critical for assembling the core scaffolds of many complex molecules.

The general strategies for heterocycle synthesis originating from α-oxo oximes are summarized in the table below.

| Starting Material Class | Reagent/Condition | Resulting Heterocycle | Significance in Complex Molecules |

| α-Oxo Oxime | Dehydrating agents / Acid | Isoxazole | Core structure in various pharmaceuticals |

| α-Oxo Oxime | Electrophiles (e.g., α-halo ketones) | Oxazole (B20620) | Found in numerous natural products |

| α-Oxo Oxime | Acetylenes (Trofimov reaction) | Pyrrole | Fundamental building block in porphyrins, alkaloids |

| α-Oxo Oxime | Grignard reagents | Aziridine | Strained ring used for further functionalization |

These pathways demonstrate how a simple acyclic compound like 2-Oxohexanal 1-oxime can serve as a key building block for generating intricate and functionally rich molecular systems.

Application in the Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful reaction for converting oximes into amides or lactams. wikipedia.orgnumberanalytics.com This transformation is of paramount importance in both laboratory and industrial synthesis, most famously in the production of caprolactam, the precursor to Nylon 6. wikipedia.org When applied to an α-oxo aldoxime such as 2-Oxohexanal 1-oxime, the rearrangement provides a route to α-keto amides or related structures, which are valuable intermediates in their own right.

The reaction is typically catalyzed by acid and involves the migration of the group anti to the oxime's hydroxyl group. wikipedia.orgmasterorganicchemistry.com Depending on the reaction conditions and the stereochemistry of the oxime, the rearrangement of an aldoxime can lead to a primary amide. This "cut-and-paste" strategy effectively inserts a nitrogen atom into a carbon-carbon bond, a key step in the synthesis of many complex nitrogenous compounds, including peptides and alkaloids. unica.itscispace.com

| Oxime Substrate | Key Reagent | Product Type | Synthetic Value |

| Aldoxime (general) | Acid (e.g., H₂SO₄, PPA) | Primary Amide | Introduction of amide functionality |

| Aldoxime (general) | PCl₅, TsCl | Nitrile (via fragmentation) | Precursor for amines, carboxylic acids |

| Ketoxime (general) | Acid, Cyanuric Chloride | Substituted Amide | Core bond in peptides, polymers |

| Cyclic Ketoxime | Acid | Lactam | Monomer for polyamides (e.g., Nylon) |

Strategy for Bioactive Analog Development

In medicinal chemistry, the development of analogs of a lead compound is a crucial strategy for improving potency, selectivity, and pharmacokinetic properties. The conversion of a carbonyl group to an oxime is a well-established tactic for generating such analogs. researchgate.net The oxime moiety is considered a valuable pharmacophore and can act as a bioisostere for other functional groups, such as peptide bonds or phosphate (B84403) groups. nih.gov

Replacing the α-keto aldehyde of a parent molecule with an α-oxo oxime like 2-Oxohexanal 1-oxime introduces significant changes in its physicochemical properties:

Hydrogen Bonding: The oxime's hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the original carbonyl is only an acceptor. This can lead to new and potentially stronger interactions with biological targets like enzymes or receptors. researchgate.net

Electronic Properties and Polarity: The C=N-OH group alters the electronic distribution and increases the polarity compared to a C=O group, which can influence cell permeability and solubility.

Stereochemistry: The oxime exists as E and Z isomers, offering the possibility of creating stereochemically defined analogs that may interact differently with chiral biological environments. mdpi.com

A practical example of this strategy's success involves the natural product Uscharin, a steroid derivative. Researchers synthesized an oxime analog by converting a ketone group within the molecule into a ketoxime. This single modification resulted in an analog with a more potent inhibitory effect on Hypoxia-inducible factor 1 (HIF-1), a key target in cancer therapy, than the parent compound. bohrium.com This highlights how the simple transformation of a carbonyl to an oxime can be a powerful tool in developing novel and more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.